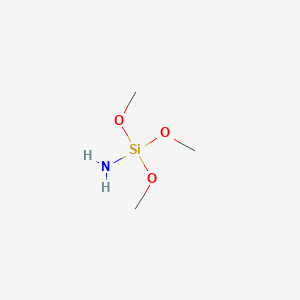

Silanamine, 1,1,1-trimethoxy-

Description

Contextualization within Silanamine Chemical Space

Silanamines are a class of organosilicon compounds characterized by a direct silicon-nitrogen (Si-N) bond. ontosight.ai This bond's polarity and the silicon atom's ability to expand its coordination sphere impart unique reactivity to these molecules. soci.org The "chemical space" for silanamines is vast, encompassing a wide array of substituents on both the silicon and nitrogen atoms, leading to a diverse range of chemical and physical properties. arxiv.orgblogspot.com

Within this landscape, Silanamine, 1,1,1-trimethoxy- is distinguished by the presence of three methoxy (B1213986) groups (-OCH3) attached to the silicon atom. These electronegative groups significantly influence the compound's reactivity, particularly its susceptibility to hydrolysis. soci.org The general structure of a silanamine can be represented as R3Si-NR'R'', where R can be a variety of organic or inorganic groups. In the case of 1,1,1-trimethoxy-silanamine, three of the R groups are methoxy groups.

The properties of silanamines are heavily influenced by the nature of the substituents. For instance, the presence of bulky groups can sterically hinder reactions at the Si-N bond, while electron-withdrawing or donating groups can modulate the bond's polarity and basicity. acs.org The study of this diverse chemical space allows chemists to fine-tune the properties of silanamines for specific applications.

Significance in Contemporary Chemical Research

Silanamine, 1,1,1-trimethoxy-, and its derivatives are of considerable interest in contemporary research, primarily due to their role as precursors and surface modifying agents. researchgate.netguidechem.com One of the most significant applications is in the preparation of surface-treated silica (B1680970). The hydrolysis of Silanamine, 1,1,1-trimethoxy- in the presence of silica leads to the formation of silanol (B1196071) groups on the silica surface, which can then undergo condensation to form stable siloxane bonds. guidechem.com This process modifies the surface properties of silica, for instance, rendering it hydrophobic. guidechem.com

These surface-modified silicas find widespread use as fillers in cosmetics, reinforcing agents in silicone elastomers and rubber products, and as flow control agents. chemicalbook.comnih.govhaz-map.com In a broader context, organosilicon compounds are crucial as building blocks in organic synthesis and materials science. researchgate.net The ability of silicon to form strong bonds with oxygen is a key feature exploited in numerous chemical transformations. wikipedia.org

Recent research has also explored the use of organosilicon compounds as catalysts in various chemical reactions. researchgate.net While specific catalytic applications of 1,1,1-trimethoxy-silanamine are not extensively documented in the provided search results, the broader trend suggests a potential avenue for future investigation.

Historical Development of Related Organosilicon Compounds

The journey to understanding compounds like Silanamine, 1,1,1-trimethoxy- is built upon a rich history of organosilicon chemistry. sbfchem.com The field's origins can be traced back to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.comphenylsilicone.com This marked the beginning of explorations into compounds containing silicon-carbon bonds. sbfchem.com

A pivotal figure in the advancement of organosilicon chemistry was Frederic S. Kipping, who, from the early 20th century, conducted extensive research, synthesizing a wide range of organosilicon compounds and coining the term "silicone." wikipedia.orgsbfchem.com His work, particularly the use of Grignard reagents for creating alkyl and aryl silanes, laid the foundational groundwork for the future silicone industry. phenylsilicone.comrichsilicone.com

The 1940s saw a surge in the practical application of organosilicon compounds, driven by the work of researchers like Eugene G. Rochow, who developed the direct synthesis of organochlorosilanes, and James Franklin Hyde, who discovered the process for producing silicone polymers. sbfchem.comsbfchem.com This period led to the commercial production of silicones, which found use in a multitude of industries, including aerospace, electronics, and construction, due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.comsbfchem.com The establishment of companies like Dow Corning in 1943 further propelled the growth of the organosilicon industry. phenylsilicone.com This historical progression from simple organosilanes to complex polymers and functionalized silanes created the scientific framework necessary for the synthesis and study of specialized compounds like Silanamine, 1,1,1-trimethoxy-.

Structure

3D Structure

Properties

CAS No. |

21692-64-8 |

|---|---|

Molecular Formula |

C3H11NO3Si |

Molecular Weight |

137.21 g/mol |

IUPAC Name |

[amino(dimethoxy)silyl]oxymethane |

InChI |

InChI=1S/C3H11NO3Si/c1-5-8(4,6-2)7-3/h4H2,1-3H3 |

InChI Key |

FXMBKAAULHJRKL-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](N)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trimethoxysilanamine and Its Analogues

Direct Synthetic Routes to 1,1,1-Trimethoxysilanamine

Direct methods for the synthesis of 1,1,1-trimethoxysilanamine typically involve the formation of the Si-N bond through the reaction of a silicon-containing precursor with an amine source. These routes are often characterized by their straightforwardness, though they may present challenges in terms of selectivity and reaction conditions.

Methanolysis of Trimethylsilylamine Precursors

The methanolysis of silylamine precursors represents a potential, albeit less commonly documented, route to 1,1,1-trimethoxysilanamine. This approach is predicated on the cleavage of a Si-N bond in a readily available silylamine, such as hexamethyldisilazane (B44280) (HMDS), by methanol (B129727) to form the desired methoxy-functionalized silanamine. The mechanism of methanolysis for N-silylanilines has been studied, revealing that the reaction can be subject to specific oxonium ion catalysis and is inhibited by base. capes.gov.br The proposed mechanism for neutral and acid-catalyzed alcoholysis involves a rate-determining nucleophilic attack of the alcohol on the silicon atom of the protonated silylamine species. capes.gov.br

For the synthesis of 1,1,1-trimethoxysilanamine, a plausible, though not explicitly detailed in the reviewed literature, approach would involve the reaction of a suitable silylamine with an excess of methanol, potentially in the presence of an acid catalyst to facilitate the exchange of silyl (B83357) groups for methoxy (B1213986) groups. A challenge in this approach is achieving the desired degree of methoxylation without leading to the complete hydrolysis of the Si-N bond.

A related concept is the silylation of alcohols using silylating agents like HMDS, which is often facilitated by a catalyst. rsc.org While the primary product of such reactions is a silyl ether, the underlying principle of Si-N bond cleavage and Si-O bond formation is relevant. The reaction of HMDS with alcohols can be catalyzed by various agents, including iodine, to produce silyl ethers in high yields. rsc.org Adapting this to form a trimethoxysilanamine would require careful control of stoichiometry and reaction conditions to favor the substitution of three methoxy groups onto the silicon atom while retaining the amine functionality.

Amination of Chlorosilanes with Subsequent Alkoxylation Strategies

A more conventional and widely practiced method for the synthesis of aminosilanes involves the reaction of chlorosilanes with amines. rsc.orgnii.ac.jp This method is based on the nucleophilic substitution of a chloride ion on the silicon atom by the amine. The reaction of chlorosilanes with primary or secondary amines is typically conducted in the presence of a tertiary amine, which acts as a scavenger for the hydrogen chloride byproduct. nii.ac.jp

For the synthesis of 1,1,1-trimethoxysilanamine, a two-step approach is generally considered. The first step involves the amination of a suitable chlorosilane, and the second step is the alkoxylation of the resulting aminated chlorosilane. A direct reaction of trimethoxychlorosilane (B1583017) with ammonia (B1221849) is a plausible route. In this reaction, the lone pair of electrons on the nitrogen atom of ammonia would attack the silicon center, displacing a chloride ion. chemguide.co.ukchemguide.co.uk The reaction would likely be carried out in a non-polar solvent, and an excess of ammonia could serve as both the reactant and the HCl scavenger, forming ammonium (B1175870) chloride as a byproduct. chemguide.co.uksavemyexams.com

An alternative strategy involves starting with a more reactive chlorosilane, such as tetrachlorosilane (B154696) (SiCl4), reacting it with ammonia to form a chloroaminosilane intermediate, and then performing a subsequent methanolysis to replace the remaining chlorine atoms with methoxy groups. The ammonolysis of trichlorosilanes has been shown to produce various cyclic and acyclic aminosilanes, depending on the reaction conditions and the substituents on the silicon atom. capes.gov.br The use of sodium in liquid ammonia can lead to the formation of sodium amide in situ, which then reacts with the chlorosilane. capes.gov.br

The general reaction scheme can be envisioned as:

SiCl₄ + 2NH₃ → Cl₃SiNH₂ + NH₄Cl

Cl₃SiNH₂ + 3CH₃OH + 3(Base) → (CH₃O)₃SiNH₂ + 3(Base·HCl)

A base is required in the second step to neutralize the HCl generated during the methanolysis. The choice of base and solvent is critical to avoid unwanted side reactions, such as the self-condensation of the silanamine.

| Starting Material | Reagent | Product | Byproduct | Reference |

| Trichlorosilane | Ammonia | Aminotrichlorosilane | Ammonium chloride | capes.gov.br |

| Chlorotrimethylsilane | Ammonia | Hexamethyldisilazane | Ammonium chloride | rsc.org |

| Dichlorodimethylsilane | Diisopropylamine | N-[Chloro(dimethyl)silyl]-N,N-diisopropylamine | Diisopropylammonium chloride | nii.ac.jp |

Advanced Synthetic Approaches for Structurally Related Silanamines

To overcome some of the limitations of direct synthesis methods, such as harsh reaction conditions and the generation of stoichiometric byproducts, advanced synthetic strategies employing catalysts and specialized reagents have been developed.

Utilization of Alkali Metal Silazanides in Synthesis

Alkali metal silazanides, such as sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS), are powerful non-nucleophilic bases and can also serve as reagents in the synthesis of more complex silylamines. The synthesis of tris(trimethylsilyl)amine (B75434), for instance, is achieved by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane. rsc.org This demonstrates the utility of alkali metal silazanides in forming Si-N bonds.

While direct synthesis of 1,1,1-trimethoxysilanamine using this method is not explicitly reported, one could envision a pathway where an alkali metal amide reacts with a trimethoxychlorosilane. For example, the reaction of sodium amide (NaNH₂) with trimethoxychlorosilane could potentially yield 1,1,1-trimethoxysilanamine.

(CH₃O)₃SiCl + NaNH₂ → (CH₃O)₃SiNH₂ + NaCl

This approach would avoid the formation of ammonium chloride, which can be difficult to separate from the product. The use of alkali metal amides derived from ammonia, such as sodium amide, can be an effective way to introduce the -NH₂ group. researchgate.netdntb.gov.ua

Catalytic Pathways for Silanamine Formation

Catalytic methods offer more efficient and environmentally friendly routes to silanamines. A prominent catalytic pathway is the dehydrocoupling of amines and silanes, which forms a Si-N bond with the release of hydrogen gas as the only byproduct. rsc.orgrsc.org This method is a sustainable alternative to traditional routes that use corrosive chlorosilanes and generate salt waste. rsc.orgrsc.org A wide range of catalysts, spanning the periodic table, have been developed for this transformation. rsc.org

For the synthesis of alkoxysilanamines, a catalytic reaction between an alkoxysilane and ammonia or a primary amine would be a highly atom-economical approach. The catalytic amination of silanes can be achieved using various transition metal complexes. For example, copper-catalyzed hydroamination of vinylsilanes provides a route to α-aminosilanes. nih.gov While this specific reaction forms a C-N bond adjacent to a silicon atom, it highlights the potential of metal catalysis in forming bonds proximate to silicon.

Another catalytic approach is the reductive amination of carbonyl compounds in the presence of a silane (B1218182), which can be extended to the synthesis of aminosilanes. nih.gov More directly, the catalytic reaction of an alkoxysilane with ammonia could be a viable route. For instance:

HSi(OCH₃)₃ + NH₃ --(Catalyst)--> H₂NSi(OCH₃)₃ + H₂

Catalysts based on earth-abundant metals are of particular interest for their low cost and toxicity. The mechanism of such catalytic reactions often involves the activation of the Si-H bond by the metal center, followed by reaction with the amine. Research in this area is ongoing, with the aim of developing highly active and selective catalysts for the synthesis of a wide range of functionalized aminosilanes, including those with alkoxy groups. nii.ac.jpmdpi.com

| Catalyst Type | Reaction | Key Features | Reference |

| Palladium on Carbon | Dehydrocoupling of amines and silanes | Catalytic Si-N bond formation with H₂ evolution. | rsc.org |

| Copper Complexes | Hydroamination of vinylsilanes | Enantioselective synthesis of α-aminosilanes. | nih.gov |

| Rhodium/Iridium Complexes | Silylation of C-H bonds | Direct functionalization of hydrocarbons with alkoxysilanes. | nii.ac.jp |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trimethoxysilanamine

Hydrolytic Stability and Hydrolysis Product Formation Mechanisms

The hydrolytic stability of 1,1,1-trimethoxysilanamine is a critical aspect of its chemistry, dictating its behavior in aqueous environments and its utility as a precursor for materials synthesis. The presence of both hydrolyzable methoxy (B1213986) groups and a silicon-nitrogen bond gives rise to a complex reactivity profile. The hydrolysis of organotrialkoxysilanes is a well-studied process that proceeds in a stepwise manner, and this understanding can be extended to 1,1,1-trimethoxysilanamine. researchgate.net

The initial step in the hydrolysis of 1,1,1-trimethoxysilanamine involves the reaction of the methoxy groups with water to produce silanol (B1196071) (Si-OH) groups and methanol (B129727). This reaction is typically catalyzed by either acid or base. researchgate.net The amine functionality within the molecule can itself act as a catalyst for the hydrolysis of the alkoxy groups. researchgate.netacs.org In aqueous solutions, the amine group can be protonated, leading to an increase in the local concentration of hydroxide (B78521) ions, which in turn accelerates the hydrolysis of the Si-OCH₃ bonds. researchgate.net

Si(OCH₃)₃NH₂ + 3H₂O → Si(OH)₃NH₂ + 3CH₃OH

The stability of the Si-N bond is also a factor. While Si-N bonds can be cleaved by hydrolysis, they are generally more resistant to hydrolysis than Si-O(alkyl) bonds under neutral conditions. However, under acidic or basic conditions, the Si-N bond can also undergo scission.

Role in Silanol Group Generation

The primary role of the hydrolysis of 1,1,1-trimethoxysilanamine is the generation of silanol groups. The formation of the silanetriol, (H₂N)Si(OH)₃, is the key intermediate that enables subsequent condensation reactions. The rate of silanol generation is significantly influenced by the pH of the reaction medium. In acidic conditions, the hydrolysis rate is enhanced, while the subsequent condensation of silanols is relatively slow. researchgate.net Conversely, under basic conditions, both hydrolysis and condensation rates are generally faster. researchgate.net

The presence of the amine group in 1,1,1-trimethoxysilanamine introduces an intramolecular catalytic effect, enhancing the reactivity of the silane (B1218182) towards water compared to non-amino-functionalized alkoxysilanes. acs.org This intramolecular catalysis can lead to a more rapid generation of silanol species in solution.

| Condition | Effect on Hydrolysis of 1,1,1-Trimethoxysilanamine |

| Acidic (pH < 4) | Accelerated hydrolysis of methoxy groups. |

| Neutral (pH ~ 7) | Moderate rate of hydrolysis. |

| Basic (pH > 10) | Rapid hydrolysis, often coupled with condensation. |

| Intramolecular Amine | Catalyzes the hydrolysis of methoxy groups. |

Condensation Reactions and Siloxane Bond Formation

The silanol groups generated from the hydrolysis of 1,1,1-trimethoxysilanamine are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si). nih.govwikipedia.org This process is the foundation for the formation of oligomeric and polymeric organosilicon materials. The condensation reaction involves the elimination of a water molecule between two silanol groups:

2 (H₂N)Si(OH)₃ → (H₂N)(HO)₂Si-O-Si(OH)₂(NH₂) + H₂O

This initial dimerization can be followed by further condensation reactions, leading to the growth of larger siloxane networks. The competition between hydrolysis and condensation is a key factor in determining the structure of the final material. researchgate.net The pH of the system plays a crucial role in directing these reactions; condensation is generally favored under neutral to basic conditions. researchgate.net

Polymerization Pathways to Organosilicon Materials

The continued condensation of the silanetriol derived from 1,1,1-trimethoxysilanamine leads to the formation of three-dimensional polysilsesquioxane networks with the general formula (H₂NSiO₁.₅)ₙ. These materials are characterized by a backbone of repeating Si-O-Si linkages, with each silicon atom also bonded to an amino group.

The polymerization pathway can be influenced by several factors, including the concentration of the silane, the amount of water, the type of catalyst (if any), and the temperature. By controlling these parameters, it is possible to tailor the properties of the resulting organosilicon material, from soluble oligomers to insoluble gels. scispace.com The bifunctional nature of aminosilanes, possessing both organic functionality (the amine group) and inorganic reactivity (the hydrolyzable methoxy groups), makes them valuable precursors for hybrid organic-inorganic materials. sinosil.com

| Parameter | Influence on Polymerization |

| pH | Affects the relative rates of hydrolysis and condensation. researchgate.netresearchgate.net |

| Water Content | A stoichiometric amount is required for full hydrolysis; excess water can influence reaction kinetics. |

| Concentration | Higher concentrations favor intermolecular condensation and gelation. scispace.com |

| Temperature | Increases the rates of both hydrolysis and condensation. |

Substitution Reactions Involving Trimethoxy Functionalities

The methoxy groups of 1,1,1-trimethoxysilanamine can undergo substitution reactions with other nucleophiles besides water. This allows for the modification of the silicon center and the introduction of different functionalities.

Exploration of Functional Group Exchange

A common substitution reaction for alkoxysilanes is transesterification, where the methoxy groups are exchanged with other alkoxy groups by reacting with a different alcohol in the presence of a catalyst.

Si(OCH₃)₃NH₂ + 3 R-OH ⇌ Si(OR)₃NH₂ + 3 CH₃OH

This equilibrium reaction can be driven to completion by removing the methanol as it is formed.

Furthermore, the trimethoxy functionalities can be susceptible to nucleophilic attack by other reagents. For instance, reactions with organometallic reagents like Grignard reagents or organolithium compounds could potentially lead to the substitution of one or more methoxy groups with an organic substituent, although the reactivity of the Si-N bond would also need to be considered. The substitution of ethoxyl groups in a similar silane, bis-[3-(triethoxysilyl)propyl] tetrasulfide, by polyisoprenyllithium has been demonstrated, indicating the feasibility of such nucleophilic substitutions at the silicon center. nih.govacs.org

| Reagent | Potential Product | Reaction Type |

| Ethanol (in excess) | 1,1,1-Triethoxysilanamine | Transesterification |

| Phenol | 1,1,1-Triphenoxysilanamine | Transesterification |

| Alkyl Lithium (R-Li) | R-Si(OCH₃)₂(NH₂) | Nucleophilic Substitution |

Silicon-Nitrogen Bond Reactivity in Diverse Chemical Transformations

The silicon-nitrogen (Si-N) bond in 1,1,1-trimethoxysilanamine possesses its own distinct reactivity, which can be exploited in various chemical transformations. The Si-N bond is known to be susceptible to cleavage by protic reagents and can participate in transamination reactions.

The facile hydrolytic cleavage of the Si-N bond is a key feature of N-silylamines, often allowing them to serve as protected forms of amines that can be deprotected under specific conditions. rsc.org

Another important reaction of silylamines is transamination, which involves the exchange of the amino group. researchgate.netresearchgate.net This can be a useful method for the synthesis of other aminosilanes. For example, reacting 1,1,1-trimethoxysilanamine with a different amine could lead to the formation of a new silylamine and the release of ammonia (B1221849).

(CH₃O)₃Si-NH₂ + R₂NH ⇌ (CH₃O)₃Si-NR₂ + NH₃

The equilibrium of this reaction can be influenced by the relative boiling points and basicities of the amines involved.

The reactivity of the Si-N bond also allows for the use of aminosilanes as reagents in organic synthesis. For example, they can be used to silylate other molecules, transferring the silyl (B83357) group to a suitable substrate. The reactivity of the Si-N bond is a subject of ongoing research, with potential applications in catalysis and materials science. rsc.orgnih.gov

| Reaction Type | Description |

| Hydrolysis | Cleavage of the Si-N bond by water, typically under non-neutral pH. |

| Transamination | Exchange of the amino group with another amine. researchgate.netresearchgate.net |

| Silylation | Transfer of the trimethoxysilyl group to another molecule. |

Advanced Spectroscopic and Analytical Characterization Techniques for Silanamines

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Silanamine, 1,1,1-trimethoxy-." By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ²⁹Si, and ¹⁵N, a detailed picture of the molecule's connectivity and electronic environment can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of "Silanamine, 1,1,1-trimethoxy-" is expected to show two main signals. The protons of the three methoxy (B1213986) (-OCH₃) groups are chemically equivalent and would therefore appear as a single, sharp singlet. Based on data from analogous trimethoxysilanes, this peak is anticipated to be in the range of 3.5 - 3.6 ppm unina.itrsc.org. The protons of the amino (-NH₂) group would also give rise to a signal, which is typically a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can vary over a wide range depending on the solvent and concentration but is generally expected in the region of 1-3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. A single resonance is expected for the three equivalent methoxy carbons (-OCH₃). The chemical shift of these carbons in similar trimethoxysilane compounds typically falls within the 50-52 ppm range nih.govhuji.ac.il.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. For "Silanamine, 1,1,1-trimethoxy-," a single resonance is expected. The chemical shift is sensitive to the substituents on the silicon atom. In tetracoordinated silicon compounds with three oxygen atoms and one nitrogen atom attached to the silicon, the ²⁹Si chemical shift is expected to be in the upfield region of the spectrum, with an estimated range of -40 to -60 ppm, relative to tetramethylsilane (TMS) unige.chpascal-man.comresearchgate.net.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less sensitive, can directly probe the nitrogen environment. For a primary amine group attached to a silicon atom, the ¹⁵N chemical shift is expected to be in the range of 0 to -30 ppm relative to nitromethane science-and-fun.dechemguide.co.uk.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -OCH₃ | 3.5 - 3.6 |

| ¹H | -NH₂ | 1 - 3 (broad) |

| ¹³C | -OCH₃ | 50 - 52 |

| ²⁹Si | Si(O)₃N | -40 to -60 |

| ¹⁵N | -NH₂ | 0 to -30 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in "Silanamine, 1,1,1-trimethoxy-" by probing their characteristic vibrational frequencies.

The IR spectrum is expected to exhibit strong absorption bands corresponding to the following vibrations:

N-H stretching: Two distinct bands are anticipated in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

C-H stretching: Sharp bands around 2940 cm⁻¹ and 2840 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the methyl groups in the methoxy substituents.

Si-O-C stretching: A very strong and broad absorption band is expected in the 1100-1000 cm⁻¹ region, which is characteristic of the Si-O-C asymmetric stretching vibrations in trimethoxysilanes lookchem.comresearchgate.net.

Si-N stretching: A medium to strong band is expected in the 950-900 cm⁻¹ range, corresponding to the Si-N stretching vibration researchgate.net.

N-H bending: A medium intensity band around 1590 cm⁻¹ is expected for the scissoring vibration of the -NH₂ group.

The Raman spectrum , which is complementary to the IR spectrum, is also useful for characterizing this molecule. Strong Raman scattering is often observed for symmetric vibrations and bonds involving heavier atoms. Key expected Raman bands include:

Si-O symmetric stretching: A strong, polarized band is expected around 700-600 cm⁻¹.

Si-N symmetric stretching: A moderately intense band is also anticipated for the symmetric Si-N stretch.

C-H stretching: The symmetric C-H stretching of the methoxy groups will also be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H asymmetric & symmetric stretch | 3500 - 3300 | Weak |

| C-H asymmetric & symmetric stretch | 2940, 2840 | Strong |

| N-H bend (scissoring) | ~1590 | Weak |

| Si-O-C asymmetric stretch | 1100 - 1000 | Moderate |

| Si-N stretch | 950 - 900 | Moderate |

| Si-O symmetric stretch | Weak | 700 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of "Silanamine, 1,1,1-trimethoxy-," which aids in its identification and structural confirmation.

Under electron ionization (EI), the molecular ion ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃H₁₁NO₃Si). The fragmentation pattern is likely to be dominated by the cleavage of bonds adjacent to the silicon and nitrogen atoms. Key expected fragmentation pathways include:

Loss of a methoxy group: A prominent fragment ion would be [M - OCH₃]⁺, resulting from the loss of a methoxy radical. This is a common fragmentation pathway for methoxysilanes.

Loss of a methyl group: Cleavage of a C-H bond in a methoxy group can lead to a [M - CH₃]⁺ ion.

Cleavage of the Si-N bond: The Si-N bond can cleave, leading to fragments such as [Si(OCH₃)₃]⁺ or [NH₂]⁺. The relative abundance of these fragments will depend on their stability.

Rearrangement reactions: Rearrangement reactions followed by fragmentation can also occur, leading to more complex fragmentation patterns.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₃H₁₁NO₃Si]⁺ | Molecular Ion | 137 |

| [C₂H₈NO₂Si]⁺ | [M - OCH₃]⁺ | 106 |

| [C₂H₈NO₃Si]⁺ | [M - CH₃]⁺ | 122 |

| [C₃H₉O₃Si]⁺ | [Si(OCH₃)₃]⁺ | 121 |

| [NH₂]⁺ | Amino cation | 16 |

Elemental Analysis for Stoichiometric Determination

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, and Silicon) in "Silanamine, 1,1,1-trimethoxy-." This technique is crucial for confirming the empirical and molecular formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₃H₁₁NO₃Si.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 26.26 |

| Hydrogen (H) | 8.08 |

| Nitrogen (N) | 10.21 |

| Oxygen (O) | 35.00 |

| Silicon (Si) | 20.47 |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of "Silanamine, 1,1,1-trimethoxy-" and for separating it from any impurities or byproducts from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For "Silanamine, 1,1,1-trimethoxy-," a volatile and thermally stable compound, GC-MS is an ideal analytical method dss.go.thnih.govresearchgate.netresearchgate.net.

The gas chromatogram will show a peak at a specific retention time, which is characteristic of the compound under the given chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The purity of the sample can be assessed by the presence of a single major peak. The mass spectrometer then provides the mass spectrum of the compound as it elutes from the GC column, confirming its identity through the molecular ion and fragmentation pattern as discussed in section 4.3. The analysis of amines by GC can sometimes be challenging due to their basicity, which may cause peak tailing. Therefore, the use of a deactivated column or derivatization might be necessary for optimal results.

Theoretical and Computational Chemistry of 1,1,1 Trimethoxysilanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1,1-trimethoxysilanamine, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be utilized to determine its electronic structure. These calculations would provide crucial information such as:

Molecular Orbital (MO) Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity.

Electron Density Distribution: Revealing the regions of high and low electron density, which indicate potential sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the charge distribution and predict non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: To investigate charge transfer interactions, hybridization, and the nature of the chemical bonds within the molecule.

A hypothetical data table for calculated electronic properties of 1,1,1-trimethoxysilanamine might look like this:

| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |

| HOMO Energy (eV) | -8.5 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | 1.2 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 9.7 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.5 | B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges (e.g., Si, N) | Si: +1.2, N: -0.8 | B3LYP/6-311++G(d,p) |

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactions involving 1,1,1-trimethoxysilanamine, reaction pathway modeling would be essential. This involves mapping the potential energy surface (PES) for a given reaction to identify the minimum energy path from reactants to products. Key aspects of this analysis include:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, a key factor in reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactants and products.

For a hypothetical hydrolysis reaction of 1,1,1-trimethoxysilanamine, a data table summarizing the findings might be structured as follows:

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| First Methanol (B129727) Elimination (Hypothetical) | 0.0 | +15.2 | -5.8 | 15.2 |

| Second Methanol Elimination (Hypothetical) | -5.8 | +18.5 | -12.3 | 24.3 |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations would be employed to explore the conformational flexibility of 1,1,1-trimethoxysilanamine. By simulating the motion of atoms over time, MD can provide insights into:

Conformational Isomers: Identifying the different stable spatial arrangements of the atoms.

Rotational Barriers: Calculating the energy required to rotate around specific bonds, such as the Si-N bond or the Si-O bonds.

Solvent Effects: Understanding how the presence of a solvent might influence the conformational preferences of the molecule.

A table summarizing the results of a conformational analysis could include:

| Dihedral Angle | Stable Conformations (Degrees) (Hypothetical) | Energy Barrier (kcal/mol) (Hypothetical) |

| H-N-Si-O | 60, 180, 300 | 3.5 |

| N-Si-O-C | 75, 195, 315 | 2.1 |

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT is a powerful tool for predicting the reactivity of molecules. For 1,1,1-trimethoxysilanamine, various DFT-based reactivity descriptors could be calculated to understand its chemical behavior:

Global Reactivity Descriptors: Such as chemical potential, hardness, softness, and electrophilicity index, which provide a general overview of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): To identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

A data table for DFT-based reactivity descriptors might be presented as:

| Descriptor | Value (Hypothetical) | Interpretation |

| Chemical Hardness (η) | 4.85 eV | High hardness suggests high stability and low reactivity. |

| Electrophilicity Index (ω) | 1.2 eV | Moderate electrophilicity. |

| Fukui Function f+(Si) | 0.35 | The silicon atom is a primary site for nucleophilic attack. |

| Fukui Function f-(N) | 0.28 | The nitrogen atom is a likely site for electrophilic attack. |

Applications in Advanced Organic and Organometallic Synthesis

1,1,1-Trimethoxysilanamine Derivatives as Key Reagents in Silicon-Nitrogen Bond Formation

The formation of silicon-nitrogen (Si-N) bonds is a fundamental transformation in organosilicon chemistry, yielding silylamines that are crucial intermediates in the synthesis of materials, pharmaceuticals, and other fine chemicals. While direct studies on the parent 1,1,1-trimethoxysilanamine are scarce, its N-substituted derivatives, such as 1,1,1-Trimethoxy-N,N-dimethylsilanamine, are recognized for their utility in these transformations.

These reagents are typically employed in reactions with compounds containing acidic N-H bonds, such as amines and amides. The reaction proceeds through the cleavage of the Si-N bond in the trimethoxysilanamine derivative and the formation of a new Si-N bond with the substrate, often with the elimination of a volatile secondary amine (e.g., dimethylamine). The presence of the methoxy (B1213986) groups on the silicon atom can influence the reactivity of the Si-N bond and the stability of the resulting products.

Catalytic Roles in Organic Transformations

The application of silanamine derivatives extends into the realm of catalysis, where they can act as precursors to catalysts or as catalyst modifiers. For instance, certain silane (B1218182) compounds are utilized as external donors in Ziegler-Natta catalysis for olefin polymerization. In a patent for an olefin polymerization procatalyst, a related compound, silanamine, 1,1,1-trimethoxy-N-(2,2,4,4-tetramethylpentan-3-ylidene) silanamine, is listed as a suitable silane compound, suggesting a role in controlling the stereochemistry and activity of the catalyst system. i.moscow

While direct catalytic applications of the parent 1,1,1-trimethoxysilanamine are not well-documented, its structural features suggest potential as a precursor for the in-situ generation of catalytically active species or as a ligand that can modulate the properties of a metal center.

Precursor in the Synthesis of Complex Organosilicon Scaffolds

Organosilicon compounds, with their unique electronic and steric properties, are integral to the development of new materials. Trimethoxysilanamine derivatives serve as valuable precursors for the synthesis of more complex organosilicon scaffolds. The trimethoxy groups are susceptible to hydrolysis and condensation, a key feature in the sol-gel process for producing silica-based materials and silsesquioxanes.

The amino group, or a substituted amino group, provides a handle for further functionalization, allowing for the introduction of organic moieties into the inorganic silica (B1680970) network. This dual functionality enables the creation of hybrid organic-inorganic materials with tailored properties. While specific examples utilizing the parent 1,1,1-trimethoxysilanamine are not readily found, the principle is well-established with analogous alkoxysilanes.

Ligand Design and Coordination Chemistry with Transition Metals

The nitrogen atom in silanamines possesses a lone pair of electrons, making it a potential coordination site for transition metals. The design of ligands is a cornerstone of coordination chemistry and catalysis, enabling the fine-tuning of the electronic and steric environment around a metal center.

Applications in Materials Science and Engineering

Surface Modification of Inorganic Substrates

The ability to controllably alter the surface properties of inorganic materials is crucial for many technological applications. Aminosilanes, including 1,1,1-trimethoxy-silanamine, are instrumental in this regard, offering pathways to improve adhesion and tailor surface energy.

A primary application of aminosilanes is as adhesion promoters, where they form a durable interface between an inorganic substrate and an organic polymer coating or adhesive. researchgate.netdtic.mil The mechanism involves the hydrolysis of the methoxy (B1213986) groups into silanol (B1196071) (Si-OH) groups, which then condense with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds. The organofunctional amine group extends away from the surface, where it can chemically bond or physically entangle with the adhesive or coating matrix, creating a strong, continuous bond across the interface. researchgate.net

Research has shown that the introduction of aminosilane (B1250345) coupling agents can significantly improve the adhesive strength of coatings. For example, studies on silane (B1218182) primers for silicone resin thermal protection coatings demonstrated that the type of aminosilane has a direct impact on adhesion performance. nih.gov The presence of amino groups can catalyze the hydrolysis and cross-linking reactions at the interface, leading to a denser and more robust silane layer. nih.gov

Table 1: Effect of Aminosilane Coupling Agent on Adhesive Strength of Silane Primer

| Primer Composition | Adhesive Strength (MPa) |

| P-tetraalkoxysilane (Control) | 1.33 |

| P-tetraalkoxysilane + APTES | Decreased |

| P-tetraalkoxysilane + DAMO | Decreased |

| P-tetraalkoxysilane + HD-103 | Increased |

Data adapted from a study on synergistic effects of aminosilane coupling agents. Note: The specific aminosilanes used in the study (APTES, DAMO, HD-103) are structural analogs and illustrate the principle of adhesion promotion by this class of compounds. nih.gov

This modification is critical for applications such as preventing fouling on surfaces, creating moisture-resistant coatings, and modifying the fillers used in polymer composites. researchgate.net The effectiveness of the hydrophobization is typically measured by the water contact angle; a higher angle indicates a more hydrophobic surface. Studies have shown that treating a substrate with aminosilane derivatives can significantly increase the water contact angle. researchgate.netnih.gov

Table 2: Change in Water Contact Angle on Catheter Surfaces After Silane Treatment

| Surface Treatment | Static Water Contact Angle (θst) |

| Control (Untreated) | 107° ± 4° |

| CVD Silane Coating | 121° ± 2° |

Data from a study using chemical vapor deposition (CVD) of hydrophobic organosilanes, demonstrating the increase in hydrophobicity. nih.gov

Development of Novel Organosilicon Polymers and Ceramics

Beyond surface modification, aminosilanes serve as fundamental building blocks for new polymeric and ceramic materials.

Amino-functional silicones are a significant class of polymers used in applications ranging from fabric conditioners to personal care products and polymer modifiers. nih.gov One synthetic route to these materials involves the condensation reaction between an aminosilane containing alkoxy groups, such as 1,1,1-trimethoxy-silanamine, and a silanol-terminated polysiloxane. ecomundo.eu In this process, the aminosilane's alkoxy groups react with the silanol groups of the polysiloxane, extending the polymer chain and incorporating the amino functionality. The amine group itself can act as a catalyst for this condensation reaction. ecomundo.eu

Another modern approach involves the dehydrocoupling of amines and silanes, which forms the crucial Si-N bond directly and produces hydrogen gas as the only byproduct. rsc.org This method is considered more sustainable than traditional routes that use chlorosilanes and generate salt waste. rsc.org These processes allow for the creation of amino-silicone polymers with controlled molecular weight and specific placement of the amino groups (either as terminal groups or as pendants along the polymer chain). nih.gov

Organosilicon polymers are widely used as preceramic polymers, which can be shaped and then pyrolyzed (heated to high temperatures in a controlled atmosphere) to yield hard, temperature-resistant ceramic materials. researchgate.netrsc.org Aminosilanes are particularly valuable as precursors for silicon nitride (SiN) and silicon carbonitride (SiCN) ceramics because the Si-N bond in the monomer serves as a pre-formed building block for the nitride phase in the final ceramic. ecomundo.eu

The general process involves synthesizing a processable preceramic polymer from monomers like aminosilanes, shaping the polymer into the desired form (e.g., a fiber or a coating), and then pyrolyzing it to convert it into a dense ceramic material. This polymer-to-ceramic route allows for the fabrication of complex ceramic shapes that would be difficult to produce using traditional powder metallurgy. researchgate.net

While aminosilanes are established precursors for SiN and SiCN systems, their specific use as single-source precursors for more complex quaternary ceramics like SiBxCyNz (silicon boron carbonitride) is not widely documented in scientific literature. The synthesis of such multi-element ceramics typically requires carefully designed molecular precursors that contain all the necessary elements (Si, B, C, and N) or a mixture of different precursor compounds.

Hybrid organic-inorganic materials combine the properties of both classes of materials—for example, the flexibility and processability of an organic polymer with the durability and thermal stability of an inorganic glass. Aminosilanes like 1,1,1-trimethoxy-silanamine are ideal for creating these hybrids at a molecular level.

The dual functionality of the aminosilane is key. The trimethoxysilyl end can participate in a sol-gel process, co-condensing with other alkoxides like tetraethoxysilane (TEOS) to form a rigid, cross-linked inorganic silica (B1680970) network. Simultaneously, the amine group can react with and be incorporated into an organic polymer matrix. This creates a true composite material where the organic and inorganic phases are linked by strong covalent bonds, preventing phase separation and leading to materials with enhanced mechanical, thermal, and barrier properties. nih.gov Novel hybrid coating materials have been developed by reacting aminosilanes with functionalized renewable resources like soybean oil, demonstrating a sustainable approach to creating these advanced materials.

Research on Derivatives and Analogues of 1,1,1 Trimethoxysilanamine

Synthesis and Reactivity of Trimethylsilylamine Derivatives

The synthesis of trimethylsilylamine derivatives can be achieved through several catalytic methods, including the dehydrogenative coupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes. rsc.orgrsc.org These methods are atom-efficient and lead to the formation of reactive N-silylamine products. rsc.org For instance, the reaction of primary amines like propyl-, isopropyl-, and tert-butylamine (B42293) with phenylsilane (B129415) can produce mono-aminated products. rsc.org However, using an excess of the amine can result in a mixture of mono- and di-aminated products. rsc.org

A notable synthetic route to tris(trimethylsilyl)amine (B75434) involves the reaction of the sodium salt of hexamethyldisilazane (B44280) with trimethylchlorosilane, which can yield up to 80% of the desired product. wikipedia.org Another method is the one-pot reaction of lithium nitride with trimethylchlorosilane in tetrahydrofuran (B95107) (THF), achieving a 72% yield. wikipedia.org The synthesis of amino-trimethylsilyl amines can also be accomplished by reacting an amine and a TSA (trimethylsilylamine) reactant in the presence of a transition metal catalyst. google.com

The reactivity of trimethylsilylamine derivatives is characterized by their utility as synthons in various transformations. rsc.orgrsc.org They are particularly valuable in C-N and C-C bond-forming reactions. rsc.orgrsc.org A key feature of N-silylamines is the facile hydrolytic cleavage of the Si-N bond, which allows for the easy release of the free amine product after a reaction is complete. rsc.orgrsc.org This property makes them effective amine surrogates in reactions such as the formation of amide bonds with acid fluorides and chlorides, and the preparation of sulfonamides from sulfonyl chlorides. rsc.org Furthermore, N-silylamines can act as silyl-transfer reagents for the O-silylation of alcohols and esters. rsc.org

The electronic properties of N-silylamines, as well as their corresponding imine and enamine derivatives, are distinct from their non-silylated counterparts, leading to complementary reactivity. rsc.org For example, N-trimethylsilyl α-iminoesters can be directly alkylated with Grignard reagents to produce N-alkylaminoesters. rsc.org

Table 1: Comparison of Synthetic Methods for N-Silylamines

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Dehydrogenative Coupling | Reaction of amines with silanes, releasing H₂. | Atom-efficient. | rsc.org |

| Hydrosilylation of Imines | Addition of a Si-H bond across a C=N double bond. | Efficient for producing N-silylamines from imines. | rsc.org |

| Dealkenylative Coupling | Reaction of amines with vinylsilanes, releasing an alkene. | Provides an alternative route to N-silylamines. | researchgate.net |

| Salt Metathesis | Reaction of a metal amide (e.g., sodium salt of HMDS) with a chlorosilane. | Can provide high yields for specific products like tris(trimethylsilyl)amine. | wikipedia.org |

N-Substituted Silanamine Systems and Their Functionalization

N-substituted silanamine systems offer a versatile platform for chemical functionalization. The nature of the substituent on the nitrogen atom significantly influences the reactivity and properties of the molecule. The synthesis of these systems often involves the reaction of organochlorosilanes with primary or secondary amines. researchgate.net

The functionalization of N-substituted silanamines can lead to a variety of structures with tailored properties. For instance, the reaction of a lithiated silylamine with various electrophiles can introduce new functional groups. The reactivity of these systems has been explored in the context of surface modification, where aminoalkoxysilanes are used to create amine gradients on surfaces. nih.govresearchgate.net The rate of the condensation reaction with surface silanol (B1196071) groups is influenced by the nature of the amine, following the trend: triamine ~ diamine > monoamine and primary > secondary > tertiary. nih.govresearchgate.net This indicates that both the number of amine groups and steric hindrance play crucial roles in the reaction kinetics. nih.govresearchgate.net

The presence of the amine functionality in aminosilanes imparts unique properties, such as the ability to catalyze the reaction between the silane (B1218182) and surface silanol groups, leading to the formation of siloxane bonds. nih.gov This self-catalysis explains the enhanced reactivity of aminosilanes compared to other organosilanes. acs.org However, this reactivity can also lead to uncontrolled polymerization in the presence of water. nih.gov

Functionalization is not limited to organic substituents. The reaction of silylamines with metal complexes can lead to the formation of metal-N-Si bonded structures, which are of interest in catalysis and materials science.

Polymeric Silazane Structures Derived from Silanamine Precursors

Polysilazanes are polymers featuring a backbone of alternating silicon and nitrogen atoms, represented by the general formula -(SiR₁R₂-NR₃)n-. researchgate.net These polymers are valuable precursors for the synthesis of silicon-based ceramics like silicon nitride (Si₃N₄) and silicon carbonitride (SiCN). researchgate.netunits.it The conversion to ceramics typically occurs upon pyrolysis at temperatures around 1000 °C. researchgate.net

The synthesis of polysilazanes commonly involves a two-step process: the reaction of an organochlorosilane with an amine, followed by the thermolysis of the resulting aminoorganosilane to form the polymeric resin. researchgate.net A significant challenge in this process has been the removal of the ammonium (B1175870) chloride byproduct. units.it

The properties of the final ceramic material can be tailored by modifying the chemical structure of the polysilazane precursor. For example, incorporating vinyl groups into the polymer, as in poly(vinylmethyl-co-methyl)silazanes, allows for crosslinking reactions that can influence the processability and ceramic yield. rsc.org The crosslinking chemistry of these polymers can be further modified by reaction with complexes like alane hydride, which allows for the creation of low-temperature formable, aluminum-modified polysilazanes. rsc.org

The pyrolysis of these modified polysilazanes under a nitrogen atmosphere leads to amorphous Al-modified silicon carbonitride materials with higher ceramic yields compared to the unmodified polymer. rsc.org The resulting ceramics can remain amorphous even at high temperatures (1400-1600 °C) before crystallizing into composites of Si₃N₄, SiC, and AlN at even higher temperatures. rsc.org

Another approach to functionalizing polysilazanes involves creating hybrid precursors. For instance, a hybrid of 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasilazane (TTCSZ) and poly-acrylic acid (PAA) has been used to synthesize carbon-rich SiOCN fibers. nih.gov The addition of PAA improves the spinnability of the otherwise unspinnable cyclic silazane, demonstrating a versatile method for producing polymer-derived ceramic fibers. nih.gov

Table 2: Properties of Polysilazane-Derived Ceramics

| Precursor | Modification | Resulting Ceramic | Key Features | Reference |

|---|---|---|---|---|

| Poly(vinylmethyl-co-methyl)silazane | Reaction with alane hydride complex | Al-modified SiCN | Low-temperature formable, higher ceramic yield, amorphous at high temperatures. | rsc.org |

| 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasilazane (TTCSZ) | Hybrid with Poly-acrylic acid (PAA) | Carbon-rich SiOCN fibers | Improved spinnability of the precursor, formation of ceramic fibers. | nih.gov |

Metal Salts of Silanamines as Synthetic Intermediates

Metal salts of silanamines, also known as silylamides, are important reagents in synthetic chemistry. A prominent example is the lithium salt of hexamethyldisilazane (LiHMDS), which is prepared from hexamethyldisilazane and a strong lithium base like butyllithium. wikipedia.org These metal silylamides are highly basic and sterically hindered, making them useful non-nucleophilic bases in organic synthesis.

The reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane is a key step in the synthesis of tris(trimethylsilyl)amine. wikipedia.org Similarly, the potassium salt, potassium bis(trimethylsilyl)amide, has been shown to be an efficient catalyst for the N-H/Si-C dealkynative coupling, offering a transition-metal-free catalytic system. researchgate.net

Lanthanide primary amides can be synthesized using salt metathesis reactions. For example, [Dy(Tp)₂(OTf)] reacts with K(N(SiMe₃)₂) to yield the [bis(silyl)]amide [Dy(Tp)₂(N(SiMe₃)₂)]. researchgate.net This demonstrates the utility of alkali metal silylamides in the synthesis of more complex organometallic compounds.

The reactivity of these metal salts is not limited to metathesis reactions. Yttrium complexes with silylamino ligands have been shown to undergo C(sp³)-H/Si-H cross-dehydrocoupling with silanes, leading to new functionalized ligands. researchgate.net Furthermore, these yttrium complexes can react with molecules like CO, CS₂, and nitriles, resulting in cleavage of Si-C bonds and the formation of new cyclic and acyclic products. researchgate.net

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of Trimethoxysilanamine and Related Compounds

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For trimethoxysilanamine and other aminosilanes, a key research focus is the shift away from traditional synthesis methods that are often atom-inefficient and generate significant waste.

Historically, the synthesis of aminosilanes has relied on the aminolysis of chlorosilanes, a process that produces an equivalent amount of ammonium (B1175870) salt waste for each silicon-nitrogen bond formed. rsc.org A more sustainable alternative gaining traction is the dehydrogenative coupling of silanes and amines. rsc.orgrsc.org This method offers the significant advantage of producing only hydrogen gas as a byproduct, which is a clean and valuable chemical. rsc.org Future research will likely focus on adapting and optimizing these dehydrocoupling reactions for the synthesis of trimethoxysilanamine, as illustrated in the following table:

| Synthesis Route | Reactants | Byproducts | Sustainability Aspect |

| Traditional Aminolysis | Chlorosilane, Amine | Ammonium Salt | High waste, atom-inefficient rsc.org |

| Dehydrogenative Coupling | Hydrosilane, Amine | Hydrogen Gas | Low waste, high atom economy rsc.orgrsc.org |

The development of catalysts for this process is crucial. Research has explored catalysts spanning the periodic table, with a focus on improving efficiency and selectivity. rsc.org Future efforts will likely target the development of robust and recyclable catalysts tailored for the specific synthesis of alkoxysilanamines like trimethoxysilanamine.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and controlling the reactions of trimethoxysilanamine, particularly its hydrolysis and condensation in sol-gel processes, requires advanced analytical techniques for real-time, in-situ monitoring. The sol-gel process is a versatile method for creating nanomaterials, but its complex reaction kinetics necessitate precise control. acs.org

Several spectroscopic techniques are emerging as powerful tools for this purpose:

Raman and NIR Spectroscopy: These techniques can monitor the evolution of chemical species in real-time during a reaction. acs.orgnih.govacs.org For instance, the disappearance of Si-H or Si-OR peaks and the appearance of Si-O-Si peaks can be tracked to follow the course of hydrolysis and condensation. nih.gov

Turbidity Scanning and Dynamic Light Scattering: These methods are particularly useful for monitoring the physical changes in a solution, such as the depletion of a neat silane (B1218182) phase and the subsequent formation and aggregation of particles during a sol-gel reaction. mdpi.com

A key area of future research will be the application and refinement of these in-situ monitoring techniques to the specific reactions of trimethoxysilanamine. This will allow for a deeper understanding of its reaction mechanisms and the precise control of the properties of the resulting materials. For example, real-time monitoring can help to stop a reaction at the optimal point to ensure the desired degree of hydrolysis and condensation for specific applications, such as coatings with long-term storage stability. acs.org

Development of New Catalytic Systems for Silanamine Chemistry

Catalysis is at the heart of advancing silanamine chemistry. The development of new and improved catalytic systems will be instrumental in controlling the reactivity of trimethoxysilanamine and enabling its use in a wider range of applications. Future research in this area is expected to focus on several key aspects:

Catalyst-Free Synthesis: Research has shown the feasibility of catalyst- and additive-free synthesis of certain siloxanes through dealcoholization reactions between silanols and alkoxyhydrosilanes. rsc.org Exploring similar catalyst-free pathways for reactions involving trimethoxysilanamine could lead to more sustainable and cost-effective processes.

Tin-Free Catalysts: Organotin compounds have traditionally been used as catalysts in non-aqueous silane polymerization. nih.gov However, due to their toxicity, there is a strong drive to develop tin-free alternatives. nih.gov Boron-based materials have shown promise in this regard. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is emerging as a powerful tool in organic synthesis. nih.gov This approach has been successfully used for the three-component coupling of organosilanes with amines and aldehydes to produce α-aminosilanes under mild conditions. nih.gov Applying this technology to trimethoxysilanamine could open up new avenues for the synthesis of complex organosilicon compounds.

The following table summarizes potential catalytic systems for future investigation:

| Catalytic System | Potential Application for Trimethoxysilanamine | Key Advantage |

| Dehydrocoupling Catalysts | Sustainable synthesis | Green, atom-economical rsc.orgrsc.org |

| Tin-Free Catalysts (e.g., Boron-based) | Polymerization and cross-linking reactions | Reduced toxicity nih.gov |

| Photoredox Catalysts | Synthesis of complex functionalized silanes | Mild reaction conditions, novel bond formation nih.gov |

Exploration of Novel Applications in Emerging Technologies

The unique properties of silanes make them valuable in a wide array of emerging technologies. Future research on trimethoxysilanamine will undoubtedly focus on harnessing its potential in these areas.

Renewable Energy: Silane derivatives are critical for the manufacturing of solar photovoltaic cells. openpr.com The growing global emphasis on renewable energy will likely drive research into the use of novel aminosilanes like trimethoxysilanamine in this sector. openpr.com

Hybrid Materials: Silanes are increasingly used to develop hybrid organic-inorganic materials with enhanced mechanical, thermal, and barrier properties. openpr.com Trimethoxysilanamine, with its combination of reactive amine and methoxy (B1213986) groups, is a prime candidate for creating novel hybrid composites for advanced coatings and other applications.

Advanced Coatings and Adhesives: The trend towards sustainable and low-VOC (volatile organic compound) materials is a major driver in the coatings and adhesives market. openpr.com Research into water-borne silane systems is crucial, and understanding the hydrolysis and condensation of trimethoxysilanamine is key to developing high-performance, eco-friendly formulations. gelest.com

Interdisciplinary Research with Biotechnology and Nanotechnology

The intersection of silane chemistry with biotechnology and nanotechnology presents a fertile ground for groundbreaking discoveries. Trimethoxysilanamine is well-positioned to play a role in these interdisciplinary fields.

Biotechnology: Organosilicon compounds, particularly α-aminosilanes, have been investigated as mimics of natural α-amino acids and have been incorporated into peptide isosteres. nih.gov This opens up possibilities for using trimethoxysilanamine as a building block in the design of novel bioactive compounds and therapeutic agents. nih.gov

Nanotechnology and Biosensors: The sol-gel process, which is a primary reaction pathway for alkoxysilanes, is a cornerstone of nanotechnology. researchgate.net It allows for the creation of porous silica (B1680970) materials with tunable properties. researchgate.net By incorporating trimethoxysilanamine into sol-gel formulations, it is possible to create functionalized porous materials for applications such as biosensors. researchgate.net The amine group can serve as an anchor point for immobilizing biomolecules, leading to the development of highly specific and sensitive detection platforms.

The following table outlines potential interdisciplinary research areas:

| Field | Potential Application of Trimethoxysilanamine | Rationale |

| Biotechnology | Building block for bioactive molecules | Can mimic natural amino acids nih.gov |

| Nanotechnology | Functionalized nanoparticles and porous materials | Sol-gel process enables nanomaterial synthesis researchgate.net |

| Biosensors | Surface modification for biomolecule immobilization | Amine group provides a reactive site for binding researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,1,1-trimethoxy-N,N-dimethylsilanamine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of chlorosilanes with alkoxy groups. For example, reacting N,N-dimethylsilanamine with trimethyl orthoacetate under anhydrous conditions at 60–80°C in an inert solvent (e.g., toluene) can yield the target compound. Catalytic bases like triethylamine may enhance reactivity by scavenging HCl. Purity (>98%) is achieved via fractional distillation under reduced pressure (10–15 mmHg) . Key parameters include moisture exclusion (to prevent hydrolysis), stoichiometric ratios of reactants (1:3 silanamine-to-alkoxide), and reaction time (12–24 hr) .

Q. How can researchers characterize the structural integrity and purity of 1,1,1-trimethoxy-N,N-dimethylsilanamine?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm methoxy (-OCH₃) and silanamine (Si-N) groups via ¹H NMR (δ 3.2–3.5 ppm for OCH₃) and ²⁹Si NMR (δ −10 to −20 ppm for Si-N bonds) .

- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks at m/z ≈ 225 (C₆H₁₉NO₆Si₂Li⁺ for lithium salt derivatives) .

- Karl Fischer Titration : Ensure moisture content <0.1% to validate stability .

Q. What are the stability considerations for storing 1,1,1-trimethoxy-N,N-dimethylsilanamine in laboratory settings?

- Methodological Answer : The compound hydrolyzes in the presence of moisture, releasing methanol and forming silanol byproducts. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials with PTFE-lined caps. Avoid contact with strong acids or oxidizers (e.g., HNO₃), which may induce exothermic decomposition . Monitor for discoloration (yellowing indicates degradation) and re-test purity every 6 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 1,1,1-trimethoxy-N,N-dimethylsilanamine in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy groups stabilize the silicon center, enhancing its electrophilicity. In reactions with organolithium reagents, the Si-N bond undergoes cleavage, forming Si-Li intermediates. Kinetic studies (via in situ IR monitoring) reveal a second-order dependence on silanamine and nucleophile concentrations, suggesting a concerted transition state. Computational DFT studies (B3LYP/6-311+G*) support partial positive charge localization on silicon, facilitating nucleophilic attack .

Q. How can computational modeling optimize the use of 1,1,1-trimethoxy-N,N-dimethylsilanamine in silicon-based polymer synthesis?

- Methodological Answer : Molecular dynamics (MD) simulations can predict cross-linking efficiency in polysiloxane networks. Parameterize the force field using experimental data (e.g., bond lengths from XRD or NMR). Density functional theory (DFT) calculates activation energies for Si-O-Si bond formation, identifying optimal catalysts (e.g., tin octoate). Validate models against rheological data (viscosity vs. time) during polymerization .

Q. What experimental strategies resolve contradictory data on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Contradictions in catalytic performance (e.g., Suzuki-Miyaura coupling) may arise from trace impurities (e.g., residual chloride). Use high-resolution mass spectrometry (HRMS) to detect impurities (<0.02% via ICP-MS). Compare reaction outcomes under rigorously anhydrous vs. ambient conditions to isolate moisture effects. Statistical Design of Experiments (DoE) identifies critical variables (e.g., solvent polarity, temperature) .

Q. How does the compound behave under extreme conditions (e.g., high-temperature or high-pressure environments)?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, releasing CO and CH₃OH. High-pressure NMR (up to 300 MPa) reveals pressure-induced shifts in Si-N bond angles, increasing susceptibility to hydrolysis. For high-temperature applications, stabilize the compound with bulky substituents (e.g., tert-butoxy groups) .

Q. What analytical methods identify degradation pathways of 1,1,1-trimethoxy-N,N-dimethylsilanamine in environmental matrices?

- Methodological Answer : Accelerated degradation studies (40°C/75% RH) coupled with LC-MS/MS detect silanol and methanol byproducts. Isotopic labeling (¹³C-OCH₃) tracks methoxy group fate. Ecotoxicity assays (e.g., Daphnia magna exposure) assess environmental impact, with LC₅₀ values correlated to hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.